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Compound of Interest

Compound Name:
2-Bromo-6,7-dihydrothiazolo[5,4-

c]pyridin-4(5H)-one

Cat. No.: B1439831 Get Quote

An In-Depth Technical Guide to 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-6,7-
dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a heterocyclic compound of significant interest in

medicinal chemistry and drug discovery. The document details its physicochemical properties,

provides an established synthesis protocol with mechanistic insights, discusses its spectral

characteristics, and explores its potential applications as a versatile synthetic intermediate.

Safety and handling protocols are also addressed to ensure its proper use in a research

environment. This guide is intended for researchers, chemists, and professionals in the field of

drug development.

Introduction and Molecular Overview
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No: 1035219-96-5) is a

bifunctional heterocyclic compound featuring a fused thiazole and dihydropyridinone ring

system.[1][2][3] The presence of a bromine atom on the electron-deficient thiazole ring and a

lactam moiety within the dihydropyridine structure makes it a highly valuable and reactive

intermediate for organic synthesis.[1] Its structural complexity and array of functional groups

position it as a key building block for the development of novel pharmaceutical agents,

particularly in exploring chemical space for targets where this scaffold has shown promise.[4]

The core thiazolo[5,4-c]pyridine scaffold is a recognized pharmacophore, appearing in

molecules investigated for various therapeutic targets, including histamine H3 receptor inverse
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agonists for treating cognitive disorders.[4] The bromo-substituent serves as a versatile

chemical handle, enabling diversification of the core structure through various cross-coupling

reactions, thus facilitating the generation of compound libraries for structure-activity relationship

(SAR) studies.

Physicochemical Properties
The fundamental properties of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one are

summarized below. These data are critical for determining appropriate solvents, reaction

conditions, and purification methods.

Property Value Source

CAS Number 1035219-96-5 [2][3]

Molecular Formula C₆H₅BrN₂OS [2][3]

Molecular Weight 233.09 g/mol [2][3]

IUPAC Name

2-bromo-6,7-

dihydrothiazolo[5,4-c]pyridin-

4(5H)-one

[3]

Density 1.826 g/cm³ (Predicted) [2]

Boiling Point
487.675°C at 760 mmHg

(Predicted)
[2]

Acidity (pKa) 12.76 ± 0.20 (Predicted) [2]

SMILES O=C1NCCC2=C1SC(Br)=N2 [3]

Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is efficiently achieved via a Sandmeyer-type bromination of its

amino precursor. This method is reliable and scalable for producing the target intermediate in

good yield.
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Experimental Protocol: Bromination of 2-Amino-6,7-
dihydrothiazolo[5,4-c]pyridin-4(5H)-one
This protocol is based on established procedures for the synthesis of 2-bromo-thiazolo[5,4-

c]pyridinone derivatives.[1]

Reagents & Materials:

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (Intermediate 3)

Copper(II) Bromide (CuBr₂)

3-Methyl-1-nitrosoxybutane (tert-Butyl nitrite can also be used as an alternative)

Acetonitrile (CH₃CN)

Ethyl Acetate (EtOAc)

Water (H₂O)

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

Reaction Setup: In a suitable reaction vessel, dissolve the starting material, 2-amino-6,7-

dihydrothiazolo[5,4-c]pyridin-4(5H)-one (e.g., 8 g, 39.8 mmol), in acetonitrile (100 mL).[1]

Addition of Reagents: To the solution, add copper(II) bromide (10.43 g, 46.68 mmol) and 3-

methyl-1-nitrosoxybutane (6.8 g, 58.35 mmol).[1]

Reaction: Stir the resulting mixture vigorously at room temperature for approximately 1.5

hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Expertise & Experience Insight: The use of 3-methyl-1-nitrosoxybutane (or another nitrite

source) in the presence of the amine and a halogen source (CuBr₂) is characteristic of a

Sandmeyer reaction. The nitrite facilitates the in situ formation of a diazonium salt from the

2-amino group. The CuBr₂ then acts as a catalyst and bromide source to replace the
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diazonium group with a bromine atom. This is a highly effective method for installing

halides onto aromatic and heteroaromatic rings.

Solvent Removal: Upon completion of the reaction, remove the acetonitrile solvent by

vacuum evaporation.[1]

Workup & Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to

a separatory funnel and wash it with water to remove inorganic salts and other water-soluble

impurities.[1]

Drying and Isolation: Separate the organic layer, dry it with anhydrous sodium sulfate, filter,

and evaporate the solvent under vacuum.[1] This yields the crude product, 2-Bromo-6,7-
dihydrothiazolo[5,4-c]pyridin-4(5H)-one, which can often be used in subsequent steps

without further purification.[1] A yield of approximately 55% has been reported for this

transformation.[1]

Synthesis Workflow Diagram

2-Amino-6,7-dihydrothiazolo
[5,4-c]pyridin-4(5H)-one

Diazotization &
Bromination
(RT, 1.5h)

1. CuBr₂
2. 3-Methyl-1-nitrosoxybutane

3. Acetonitrile (Solvent)

1. Evaporation
2. EtOAc/Water Extraction

3. Drying (Na₂SO₄)

2-Bromo-6,7-dihydrothiazolo
[5,4-c]pyridin-4(5H)-one
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Caption: Synthesis of the target compound via Sandmeyer-type bromination.

Spectral Data Analysis: An Interpretive Guide
While raw spectra are not provided, an experienced chemist can predict the key spectroscopic

features of the molecule based on its structure. This analysis is crucial for confirming the

identity and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):
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N-H Proton: A broad singlet corresponding to the amide proton (N-H) is expected, typically

in the downfield region (δ 7.5-8.5 ppm).

Aliphatic Protons: The two methylene groups (-CH₂-) in the dihydropyridine ring are

diastereotopic. They will likely appear as two distinct multiplets or triplets in the δ 2.5-4.0

ppm range.

¹³C NMR (Carbon Nuclear Magnetic Resonance):

Carbonyl Carbon: A signal for the amide carbonyl (C=O) carbon will be present in the

downfield region, typically around δ 160-170 ppm.

Heteroaromatic Carbons: Signals for the carbons of the thiazole ring will be observed. The

carbon bearing the bromine (C-Br) would appear around δ 120-130 ppm, while the other

carbons of the fused ring system will have characteristic shifts.

Aliphatic Carbons: Two signals for the methylene carbons will be seen in the aliphatic

region (δ 30-50 ppm).

FT-IR (Fourier-Transform Infrared Spectroscopy):

N-H Stretch: A sharp to moderately broad absorption band around 3200-3400 cm⁻¹ is

characteristic of the N-H bond in the amide.[5]

C=O Stretch: A strong, sharp absorption band between 1650-1690 cm⁻¹ will be present,

corresponding to the carbonyl group of the lactam.[5]

C-N and C-S Stretches: Vibrations for these bonds will appear in the fingerprint region

(<1500 cm⁻¹).[6]

MS (Mass Spectrometry):

Molecular Ion Peak: In Electron-Impact Mass Spectrometry (EI-MS), the molecular ion

peak will exhibit a characteristic isotopic pattern for a bromine-containing compound.[5]

There will be two peaks of nearly equal intensity: one for the molecule with the ⁷⁹Br

isotope (M+) and another for the molecule with the ⁸¹Br isotope (M+2), at m/z ≈ 232 and

m/z ≈ 234, respectively.
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Reactivity and Applications in Drug Discovery
The primary utility of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one lies in its role as

a versatile synthetic intermediate. The C-Br bond is the key site for molecular elaboration.

Cross-Coupling Reactions: The bromide is well-suited for various palladium-catalyzed cross-

coupling reactions. This allows for the strategic introduction of diverse substituents, a

cornerstone of modern medicinal chemistry.

Suzuki Coupling: Reaction with various boronic acids or esters can introduce aryl or

heteroaryl groups.[7]

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing

for the installation of a wide range of amine functionalities.

Sonogashira Coupling: Introduction of alkyne groups is possible, providing a gateway to

further chemical transformations.

Potential as a Bioactive Scaffold: The thiazole ring is a common feature in many

pharmacologically active compounds, known to exhibit a wide range of biological activities.

[8] The fused ring system of this compound makes it a rigid scaffold, which can be

advantageous for binding to specific protein targets. Given that related thiazolo[5,4-c]pyridine

derivatives have shown potent activity as H3 receptor inverse agonists, this compound is an

excellent starting point for synthesizing analogs to probe this and other biological targets.[4]

Logical Workflow for Drug Discovery Application
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Caption: Use as a scaffold in a typical drug discovery workflow.
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Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-
Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

appropriate protective gloves.[9]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust or aerosols.[9][10]

Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9][10]

Do not eat, drink, or smoke in the laboratory.[10]

First Aid:

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and

consult a physician.[10][11]

In Case of Skin Contact: Wash off with soap and plenty of water.[10]

In Case of Eye Contact: Flush eyes with water as a precaution.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances.[2]

Trustworthiness Note: This safety information is a general guide. Always consult the specific,

up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one stands out as a strategically important

heterocyclic intermediate. Its well-defined synthesis, combined with the reactive potential of its

C-Br bond, makes it an invaluable tool for medicinal chemists. The inherent bio-relevance of

the thiazolo[5,4-c]pyridine core provides a strong foundation for its use in the design and

synthesis of new therapeutic agents. This guide has outlined its core properties, synthesis, and
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potential, providing a solid technical foundation for researchers aiming to leverage this

compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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